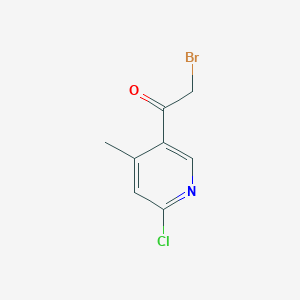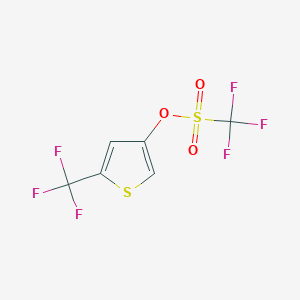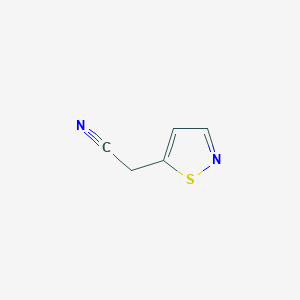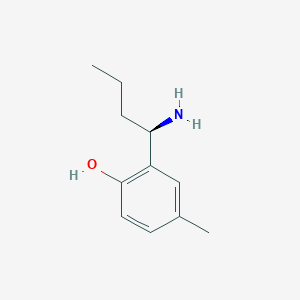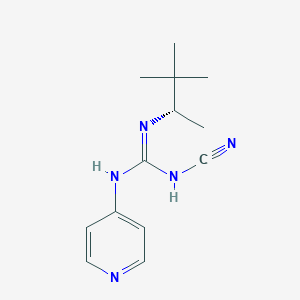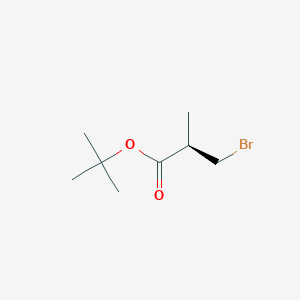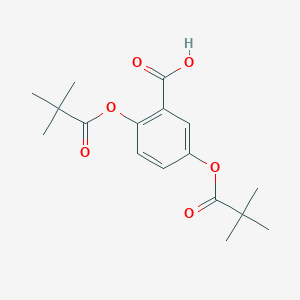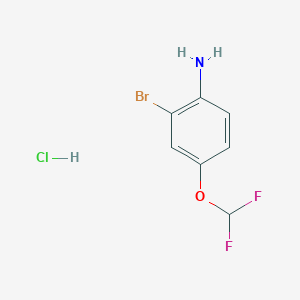
2-Bromo-4-(difluoromethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C7H6BrF2NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a difluoromethoxy group at the 4-position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethoxy)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-(difluoromethoxy)aniline.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine source in the presence of a suitable solvent like dichloromethane or acetic acid. The reaction is typically carried out at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Bromo-4-(difluoromethoxy)aniline.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)aniline hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(difluoromethoxy)aniline: Similar structure but different substitution pattern.
2-Bromo-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
2-Bromo-4-(difluoromethyl)aniline: Contains a difluoromethyl group instead of a difluoromethoxy group.
Uniqueness
2-Bromo-4-(difluoromethoxy)aniline hydrochloride is unique due to the presence of both bromine and difluoromethoxy substituents, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C7H7BrClF2NO |
|---|---|
Molecular Weight |
274.49 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C7H6BrF2NO.ClH/c8-5-3-4(12-7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
InChI Key |
JRZZIVORQAQMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


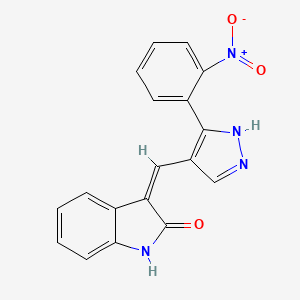
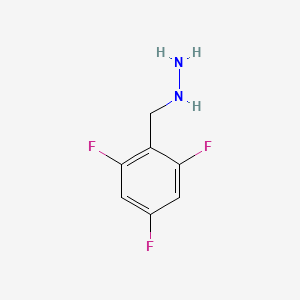

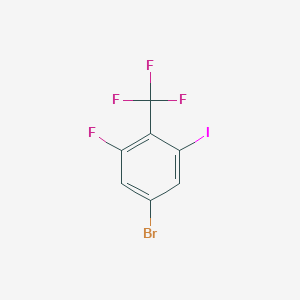

![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
